molecular formula C10H6BrNO B8284526 7-bromo-2H-chromene-3-carbonitrile

7-bromo-2H-chromene-3-carbonitrile

Cat. No.: B8284526
M. Wt: 236.06 g/mol
InChI Key: ZMRQIZSSBMSVBA-UHFFFAOYSA-N
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Description

7-Bromo-2H-chromene-3-carbonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the 4H-chromene scaffold, a class of compounds recognized for a wide spectrum of biological activities . The core chromene structure is known to be a key pharmacophore in the development of novel antitumor agents . The specific incorporation of a bromine atom at the 7-position and a carbonitrile group at the 3-position is a strategic modification, as Structure-Activity Relationship (SAR) studies on similar molecules have verified that such substituents can greatly enhance biological potency . Research on closely related brominated chromene-3-carbonitrile derivatives has demonstrated promising and potent cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) . The mechanistic pathway for this anticancer activity is often linked to the induction of apoptosis, facilitated through the activation of Caspase 3/7 . Furthermore, chromene-3-carbonitrile scaffolds are also investigated for their antimicrobial potential, with studies indicating activity against various pathogenic bacterial and fungal strains . Beyond pharmaceutical applications, 2-amino-4H-chromene derivatives bearing a cyano group are also used in technological areas as laser dyes, optical brighteners, and fluorescence markers . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H6BrNO

Molecular Weight

236.06 g/mol

IUPAC Name

7-bromo-2H-chromene-3-carbonitrile

InChI

InChI=1S/C10H6BrNO/c11-9-2-1-8-3-7(5-12)6-13-10(8)4-9/h1-4H,6H2

InChI Key

ZMRQIZSSBMSVBA-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C=C(C=C2)Br)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the chromene scaffold significantly influence solubility, stability, and reactivity. Key analogs and their properties are summarized below:

Compound Name Substituents Melting Point (°C) Key Applications Reference ID
7-Bromo-2H-chromene-3-carbonitrile Br (C7), CN (C3) Not reported Kinase inhibition, Fluorescent probes
7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile OH (C7), =O (C2), CN (C3) Not reported Fluorescent imaging
2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile NH2 (C2), F-Ph (C4), OMe (C6), CN (C3) Not reported Cytotoxic activity
2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile NH2 (C2), OH (C5), Me-Ph (C4), CN (C3) 223–227 Antimicrobial activity

Key Observations:

  • Solubility: Hydroxy or amino substituents (e.g., in ) improve water solubility, whereas bromine reduces it, necessitating formulation adjustments for pharmacological use.
  • Thermal Stability : The presence of bulky substituents (e.g., aryl groups at C4) correlates with higher melting points, as seen in compound 1E (223–227°C) .
Kinase Inhibition

This compound shares structural motifs with kinase inhibitors like 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, where the bromine and cyano groups enhance binding to ATP pockets . However, chromene derivatives with amino or hydroxy groups (e.g., ) exhibit broader solubility, improving bioavailability for anticancer applications.

Fluorescent Probes

Compared to 7-hydroxy-2-oxo-2H-chromene-3-carbonitrile, which emits strong fluorescence due to the hydroxyl group , the bromine-substituted analog may exhibit redshifted emission but lower quantum yield due to heavy atom effects.

Antimicrobial Activity

2-Amino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (Compound 1E) shows notable antimicrobial activity, attributed to the amino and methylphenyl groups . Bromine substitution could enhance penetration through bacterial membranes but may require structural optimization to mitigate cytotoxicity.

Structural and Crystallographic Insights

X-ray studies of analogs like 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile reveal planar chromene cores with hydrogen-bonding networks stabilizing crystal packing .

Preparation Methods

Cyclocondensation of 2-Hydroxybenzaldehyde Derivatives

The foundational approach involves the cyclocondensation of 2-hydroxybenzaldehyde precursors with malononitrile. A modified Knoevenagel condensation is employed, where 2-hydroxy-5-bromobenzaldehyde reacts with malononitrile in ethanol under reflux conditions. This one-pot synthesis proceeds via the formation of an intermediate α,β-unsaturated nitrile, which undergoes intramolecular cyclization to yield the chromene core. The bromine atom is introduced at the 7-position through strategic selection of the starting aldehyde, avoiding post-synthetic halogenation.

Bromine Incorporation via Electrophilic Substitution

Alternative methods involve bromination of pre-formed chromene derivatives. For example, 2H-chromene-3-carbonitrile undergoes regioselective bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C. This method ensures selective substitution at the 7-position due to the electron-donating effects of the methoxy group (if present) and the directing influence of the nitrile group. However, this route requires careful control of reaction conditions to prevent di-bromination or ring-opening side reactions.

Reaction Mechanisms and Kinetic Considerations

Mechanistic Pathway of Cyclocondensation

The Knoevenagel-initiated cyclization begins with the deprotonation of malononitrile by a base (e.g., piperidine), forming a nucleophilic enolate. This enolate attacks the carbonyl carbon of 2-hydroxy-5-bromobenzaldehyde, leading to aldol adduct formation. Subsequent elimination of water generates the α,β-unsaturated nitrile intermediate. Intramolecular nucleophilic attack by the phenolic oxygen on the nitrile-activated carbon completes the cyclization, forming the 2H-chromene ring.

Bromination Selectivity and Electronic Effects

In electrophilic bromination, the nitrile group at position 3 exerts a meta-directing effect, guiding bromine to position 7. Density functional theory (DFT) studies on related chromenes indicate that the nitrile’s electron-withdrawing nature increases the electrophilicity of the aromatic ring, favoring substitution at the most activated position. Kinetic studies reveal that reactions conducted below 10°C minimize over-bromination, achieving >85% mono-brominated product.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal yields (72–78%) are obtained using ethanol or acetonitrile as solvents under reflux (80–85°C). Polar aprotic solvents like DMF accelerate bromination but risk decomposition of the nitrile group. Lower temperatures (0–5°C) are critical for bromination steps to suppress side reactions.

Catalytic Systems

Base catalysts such as piperidine or ammonium acetate are essential for the Knoevenagel step, with 10 mol% loading providing optimal kinetics. For bromination, Lewis acids like FeCl₃ (5 mol%) enhance regioselectivity by stabilizing the transition state.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using gradients of petroleum ether and ethyl acetate (20:1 to 9:1 v/v). The target compound elutes at higher polarity due to the nitrile and bromine substituents. Recrystallization from ethanol/water mixtures (7:3) yields pale yellow crystals with >95% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.53 (s, 1H, H-5), 7.83 (d, J = 8.5 Hz, 1H, H-8), 8.29 (d, J = 8.5 Hz, 1H, H-6), 5.81 (s, 1H, H-4).

  • IR (KBr): ν 2220 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 590 cm⁻¹ (C-Br).

  • MS (ESI+) : m/z 264 [M+H]⁺, isotopic pattern confirms bromine presence.

Applications and Derivative Synthesis

Pharmaceutical Intermediate

This compound serves as a precursor to USP (ubiquitin-specific protease) inhibitors, with demonstrated activity in cancer cell lines. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl or heteroaryl groups at position 7.

Dimerization and Polymer Formation

Under basic conditions, the compound undergoes dimerization via nucleophilic attack of the nitrile on a second chromene unit, forming bis-chromene derivatives with enhanced biological activity.

Comparative Data Tables

Table 1. Synthetic Methods for this compound

MethodStarting MaterialConditionsYield (%)Purity (%)
Knoevenagel Cyclization2-Hydroxy-5-bromobenzaldehydeEthanol, reflux, 12 h7895
Electrophilic Bromination2H-Chromene-3-carbonitrileNBS, DMF, 0°C, 2 h6590

Table 2. Spectroscopic Data Comparison

TechniqueKey SignalsReference Compound
¹H NMRδ 5.81 (s, H-4), 7.53 (s, H-5)6-Bromo-2H-chromene
¹³C NMRδ 48.62 (C-4), 132.10 (C-5)8-Bromo-2H-chromene

Q & A

(Basic) What are the established synthetic routes for 7-bromo-2H-chromene-3-carbonitrile?

Answer:
this compound can be synthesized via multicomponent condensation reactions. A common approach involves reacting substituted benzaldehydes with malononitrile and resorcinol derivatives under basic conditions. For example, K₂CO₃ in acetone with propargyl bromide has been used for propargyloxy-substituted analogs . Key steps include:

  • Cyclocondensation : Formation of the chromene core using aldehydes and malononitrile.
  • Bromination : Electrophilic bromination at the 7-position using bromine or N-bromosuccinimide (NBS).
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetone) enhance reaction efficiency.

Table 1: Representative Reaction Conditions from Analogous Syntheses

ReagentsCatalyst/SolventTemperatureYieldReference
3-Methoxybenzaldehyde, MN, RSK₂CO₃/acetone50°C72%
Propargyl bromide, CuIDMF/H₂ORT65%

(Advanced) How can reaction conditions be optimized to minimize byproducts in brominated chromene synthesis?

Answer:
Byproduct formation (e.g., regioisomers or di-brominated species) can be mitigated through:

  • Temperature control : Lower temperatures (0–5°C) during bromination reduce uncontrolled electrophilic substitution.
  • Catalyst selection : Lewis acids like FeCl₃ improve regioselectivity .
  • Stoichiometric precision : Limiting bromine equivalents to 1.1–1.3 mol prevents over-bromination.
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate) isolates the target compound .

(Basic) What spectroscopic techniques confirm the structure of this compound?

Answer:

  • IR spectroscopy : A sharp peak at ~2220 cm⁻¹ confirms the nitrile (-CN) group .
  • ¹H/¹³C NMR :
    • Aromatic protons (δ 6.5–8.0 ppm) and the chromene olefinic proton (δ ~5.3 ppm) .
    • Bromine’s deshielding effect shifts adjacent carbon signals upfield .
  • HRMS : Exact mass matching [M+H]⁺ (e.g., m/z 262.974 for C₁₀H₆BrNO) validates molecular weight .

(Advanced) How does X-ray crystallography resolve ambiguities in chromene carbonitrile structures?

Answer:
Single-crystal X-ray diffraction provides unambiguous bond-length and angle data. For example:

  • SHELX refinement : Programs like SHELXL refine atomic positions and thermal parameters .
  • Torsion angles : Confirm planarity of the chromene ring and substituent orientation .
  • Packing analysis : Reveals intermolecular interactions (e.g., halogen bonding from bromine) affecting crystallinity .

(Advanced) What methodologies assess this compound’s potential as a fluorescent probe?

Answer:

  • Fluorometric assays : Measure emission spectra (λₑₓ/λₑₘ) in solvents of varying polarity. Ethoxy analogs show strong emission at 450 nm .
  • Cell imaging : Incubate live/fixed cells with the compound and use confocal microscopy to track nucleolar localization (validated in similar chromene probes) .
  • Quantum yield calculation : Compare fluorescence intensity to reference standards (e.g., quinine sulfate) .

(Advanced) How to address contradictory bioactivity data in chromene derivatives?

Answer:
Discrepancies arise from:

  • Purity variations : Use HPLC (C18 column, acetonitrile:H₂O mobile phase) to verify >95% purity .
  • Structural polymorphisms : X-ray or DFT calculations identify tautomeric forms affecting activity .
  • Assay conditions : Standardize cell lines (e.g., HeLa) and incubation times to reduce variability .

(Basic) What green chemistry approaches apply to chromene synthesis?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) .
  • Catalyst recycling : Recover K₂CO₃ via filtration for reuse .
  • Solvent substitution : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) .

(Advanced) How do computational methods predict electronic properties of brominated chromenes?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict HOMO-LUMO gaps and absorption spectra.
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) to guide activity studies .
  • MD simulations : Model solvent effects on fluorescence efficiency .

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